[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid
Description
[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is a carbamate derivative characterized by a phenyl ring substituted with methyl groups at the 2- and 6-positions and a methylcarbamoyloxy (-O-CO-NH-CH₃) group at the 4-position. The carbamic acid moiety (-NH₂COOH) is esterified to the substituted phenyl group.
Properties
CAS No. |
63716-30-3 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[2,6-dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid |
InChI |
InChI=1S/C11H14N2O4/c1-6-4-8(17-11(16)12-3)5-7(2)9(6)13-10(14)15/h4-5,13H,1-3H3,(H,12,16)(H,14,15) |
InChI Key |
XPWYTOCLVUTBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)O)C)OC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid typically involves the reaction of 2,6-dimethylphenol with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a tertiary amine, to facilitate the formation of the carbamic acid derivative. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the methylcarbamoyloxy group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the carbamoyloxy group.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: In chemistry, [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes. It is often employed in experiments to investigate its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: In medicine, [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the formulation of coatings, adhesives, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key Compounds for Comparison :
Dimethylcarbamate derivative with trifluoromethylphenylsulfanyl acetyl group ()
- Structure : Features a 2,6-dimethylphenyl core with a dimethylcarbamate group and a bulky trifluoromethylphenylsulfanyl acetyl substituent.
- Key Differences : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to the target compound’s methyl substituents .
Methyl {4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}carbamate () Structure: Contains a sulfamoyl (-SO₂-NH-) bridge linking the phenyl group to a dimethoxy-pyrimidine ring.
Retigabine (Ethyl carbamate derivative) () Structure: Ethyl carbamate with amino and fluorobenzylamino substituents. Key Differences: The fluorine atom and aromatic amino groups contribute to CNS penetration, explaining its antiepileptic activity. The target compound lacks such substituents, suggesting divergent pharmacological profiles .
Hydrochloride salt of 2-dimethylaminomethyl-6-methylphenyl carbamate () Structure: Includes a dimethylaminomethyl (-CH₂-N(CH₃)₂) substituent and exists as a hydrochloride salt. Key Differences: The basic dimethylamino group increases water solubility via salt formation, a property absent in the target compound .
Physicochemical Properties
*Calculated based on structural analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
